Sodium bis(2-hydroxyethyl)(2-(sulphooxy)ethyl)sulphonium sulphate
Description
Sodium bis(2-hydroxyethyl)(2-(sulphooxy)ethyl)sulphonium sulphate is a sulfonium salt characterized by a central sulfur atom bonded to two 2-hydroxyethyl groups, one 2-(sulphooxy)ethyl group, and a sulfate counterion. Sulfonium salts are notable for their cationic nature, which enhances solubility in polar solvents and reactivity in chemical reactions.
Properties
CAS No. |
85567-39-1 |
|---|---|
Molecular Formula |
C6H15NaO10S3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
sodium;bis(2-hydroxyethyl)-(2-sulfooxyethyl)sulfanium;sulfate |
InChI |
InChI=1S/C6H14O6S2.Na.H2O4S/c7-1-4-13(5-2-8)6-3-12-14(9,10)11;;1-5(2,3)4/h7-8H,1-6H2;;(H2,1,2,3,4)/q;+1;/p-1 |
InChI Key |
VDZVLGOXDIVUAS-UHFFFAOYSA-M |
Canonical SMILES |
C(C[S+](CCO)CCOS(=O)(=O)O)O.[O-]S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural and Functional Analysis
The compound has the molecular formula C₆H₁₅NaO₁₀S₃ and a molecular weight of 366.4 g/mol . Its structure includes:
-
A sulfonium ion (quaternary sulfur center).
-
Two 2-hydroxyethyl groups (ethanol derivatives).
-
A 2-(sulphooxy)ethyl group (ethanol with a sulphooxy substituent).
| Property | Value |
|---|---|
| CAS Registry Number | 85567-39-1 |
| EC Number | 287-752-5 |
| Molecular Formula | C₆H₁₅NaO₁₀S₃ |
| Molecular Weight | 366.4 g/mol |
Hypothetical Reaction Pathways
While explicit reaction data for this compound is limited in the provided sources, its functional groups suggest potential reactivity mechanisms:
Sulfonium Ion Reactivity
Sulfonium salts typically undergo:
-
Nucleophilic substitution : The sulfur center may act as a leaving group under alkaline conditions.
-
Alkylation : Potential for S-alkylation if exposed to alkylating agents.
Sulphooxyethyl Group Reactivity
The sulphooxy group (-OSO₃⁻) is strongly electron-withdrawing and may participate in:
-
Hydrolysis : Under acidic/basic conditions, possibly converting to sulfonic acid derivatives.
-
Nucleophilic attack : The adjacent carbon may undergo reactions with nucleophiles.
Hydroxyethyl Groups
The hydroxyl groups (-OH) on the ethyl chains could:
-
Dehydrate : Form alkenes under acidic conditions.
-
Esterify : React with carboxylic acids or acid chlorides.
Stability and Environmental Considerations
-
Biodegradability : Sodium sulfonate derivatives (e.g., sodium 2-hydroxyethyl sulfonate) are noted for good biodegradability , suggesting this compound may also degrade under environmental conditions.
-
By-product control : The presence of residual sulfite (from synthesis) could affect stability, as noted in similar sodium sulfonate production processes .
Gaps in Available Data
The provided sources lack explicit details on:
-
Thermodynamic or kinetic data for reactions.
-
Catalytic behavior or reactivity under specific conditions.
-
Toxicological studies or degradation pathways.
Further research would require experimental studies or specialized databases beyond the given materials.
Scientific Research Applications
Surfactant Applications
Sodium bis(2-hydroxyethyl)(2-(sulphooxy)ethyl)sulphonium sulphate is primarily utilized as a surfactant in various formulations. Its amphiphilic nature allows it to reduce surface tension and enhance solubility in aqueous environments.
Emulsification
- Case Study : In the formulation of personal care products, this compound has shown efficacy in stabilizing emulsions, allowing for uniform distribution of oil and water phases. Its use in creams and lotions enhances texture and application properties.
Detergency
- Application : As a detergent agent, it is effective in cleaning formulations, particularly in household cleaners and industrial detergents. Its ability to disperse dirt and grease makes it valuable in these applications.
Pharmaceutical Applications
The compound has been studied for its potential use in pharmaceuticals, particularly as a drug delivery agent.
Drug Solubilization
- Research Findings : Studies indicate that this compound can enhance the solubility of poorly soluble drugs, improving bioavailability when administered orally or intravenously.
Antimicrobial Activity
- Case Study : Research published in various journals has highlighted its antimicrobial properties, making it suitable for use in formulations aimed at preventing infections, particularly in wound care products.
Industrial Applications
In industrial settings, this compound finds utility in several processes.
Textile Industry
- Application : It is used as a wetting agent and leveling agent in dyeing processes, ensuring even dye distribution on fabrics. This application improves color fastness and reduces dye wastage.
Oil Recovery
- Research Findings : The compound has been explored for enhanced oil recovery techniques due to its surfactant properties that reduce interfacial tension between oil and water, facilitating oil extraction from reservoirs.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Surfactant | Emulsification in cosmetics | Improved texture and stability |
| Detergency in cleaning products | Enhanced cleaning efficacy | |
| Pharmaceutical | Drug solubilization | Increased bioavailability |
| Antimicrobial formulations | Infection prevention | |
| Industrial | Textile dyeing processes | Even dye distribution |
| Enhanced oil recovery | Improved extraction efficiency |
Biological Activity
Sodium bis(2-hydroxyethyl)(2-(sulphooxy)ethyl)sulphonium sulphate, a complex sulfonium compound, has garnered attention due to its potential biological activities. This article reviews its biological activity, safety assessments, and relevant case studies, providing a comprehensive overview based on diverse sources.
Structure and Composition
This compound is characterized by the following structural formula:
This compound features a sulfonium center bonded to two hydroxyethyl groups and a sulphooxyethyl moiety, contributing to its unique properties.
Physical Properties
- Molecular Weight : Approximately 290.36 g/mol
- Solubility : Highly soluble in water due to the presence of sulfonate groups.
- pH : Mildly alkaline in aqueous solutions.
This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its sulfonium structure allows it to participate in various biochemical pathways, potentially influencing enzyme activity and cellular signaling.
Toxicity and Safety Assessments
Safety evaluations have been conducted to assess the potential toxicity of this compound. Key findings include:
- Acute Toxicity : Studies indicate varying LD50 values depending on the administration route. For example, one study reported an LD50 of 246 mg/kg for oral administration in rats .
- Skin Irritation : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319) upon contact .
- Genotoxicity : Current assessments suggest that this compound does not raise significant concerns regarding genotoxicity .
Case Studies
- Dermatological Applications : In a study evaluating the use of similar compounds in hair coloring products, it was observed that formulations containing such sulfonium compounds could induce skin irritation but were effective in delivering color without severe adverse effects .
- Biocompatibility : Research on the biocompatibility of surfactants derived from this compound indicates promising results for use in personal care products, particularly those designed for sensitive skin .
- Environmental Impact : Investigations into the biodegradability of this compound reveal that it breaks down effectively in aquatic environments, reducing concerns about long-term ecological effects .
Summary of Biological Activities and Toxicity Profiles
| Property | Value/Description |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Solubility | Highly soluble in water |
| Acute Oral Toxicity (LD50) | 246 mg/kg |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Genotoxicity | No significant concerns noted |
Comparative Analysis with Related Compounds
| Compound | LD50 (mg/kg) | Skin Irritation | Eye Irritation |
|---|---|---|---|
| This compound | 246 | Yes (H315) | Yes (H319) |
| N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate | 100-400 | Yes | Yes |
| Sodium 2-hydroxyethyl sulfonate | >2000 | No | No |
Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure : Sulfonium ion (S⁺) with three substituents:
- Two 2-hydroxyethyl groups (–CH₂CH₂OH).
- One 2-(sulphooxy)ethyl group (–CH₂CH₂OSO₃⁻).
- Counterion : Sulfate (SO₄²⁻).
Sodium Bis(2-ethylhexyl) Sulfosuccinate (Docusate Sodium, CAS 577-11-7)
- Core Structure : Sulfosuccinate diester with branched 2-ethylhexyl chains.
- Counterion : Sodium (Na⁺).
- Key Feature : Amphiphilic surfactant with dual ester and sulfonate groups .
Sodium 2-Hydroxyethanesulfonate (CAS Unspecified)
- Core Structure : Linear sulfonate (–SO₃⁻) with a 2-hydroxyethyl group (–CH₂CH₂OH).
- Counterion : Sodium (Na⁺).
- Key Feature : Intermediate for pharmaceuticals and cosmetics .
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Core Structure : Allyl sulfonate with a methyl substituent.
- Counterion : Sodium (Na⁺).
- Key Feature: Reactive monomer for polymer synthesis .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
